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Foundational

Thermodynamic stability of lithiated 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine

An In-depth Technical Guide to the Thermodynamic Stability of Lithiated 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine Abstract The thermodynamic stability of organolithium intermediates is a critical parameter that dict...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of Lithiated 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine

Abstract

The thermodynamic stability of organolithium intermediates is a critical parameter that dictates the feasibility, efficiency, and outcome of numerous organic transformations. This guide provides a comprehensive analysis of the thermodynamic stability of lithiated 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine, a substituted dihydropyrazine with significant potential as a chiral synthon in drug development. Due to the absence of direct experimental data for this specific compound, this document outlines a combined theoretical and experimental framework to rigorously determine its stability. We present a detailed computational protocol using Density Functional Theory (DFT) to predict the Gibbs free energy of lithiation. Furthermore, we describe robust, self-validating experimental protocols for the synthesis, lithiation, structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, and direct thermodynamic measurement using reaction calorimetry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of organolithium chemistry to complex heterocyclic systems.

Introduction: The Central Role of Thermodynamic Stability in Organolithium Chemistry

Organolithium reagents are among the most powerful tools in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The utility of these reagents is fundamentally linked to the stability of the lithiated intermediates they generate. A thorough understanding of the thermodynamic landscape of a lithiation reaction—quantified by the change in Gibbs free energy (ΔG)—is paramount for reaction design, optimization, and scale-up.[2]

Substituted 2,5-dihydropyrazines are valuable heterocyclic scaffolds in medicinal chemistry, often serving as chiral auxiliaries for the asymmetric synthesis of α-amino acids.[3] The introduction of substituents, such as the ethoxy and isopropyl groups in 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine, modulates the electronic and steric environment of the ring, thereby influencing the regioselectivity and stability of its lithiation.

This technical guide provides a multi-faceted approach to determining the thermodynamic stability of lithiated 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine. We will first explore the theoretical underpinnings of its stability, followed by a proposed, in-depth computational study to quantify the relevant thermodynamic parameters. Finally, we will detail the experimental workflows required to synthesize, characterize, and validate these theoretical predictions, ensuring a robust and well-grounded understanding.

Molecular Structure and Regioselectivity of Lithiation

The structure of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine features a non-aromatic dihydropyrazine core with three key substituents: two electron-donating ethoxy groups at positions 3 and 6, and a sterically demanding isopropyl group at position 2.

The most probable site for deprotonation by an organolithium base like n-butyllithium (n-BuLi) is the C5 position. This prediction is based on the principles of Directed ortho Metalation (DoM), where the lithium base coordinates to a heteroatom (in this case, the nitrogen atoms of the pyrazine ring), lowering the pKa of adjacent C-H bonds.[4][5] The nitrogen atoms at positions 1 and 4 act as directing metalation groups (DMGs), activating the C-H bonds at C2 and C5. However, the C2 position is already substituted with a bulky isopropyl group, making the C5 position the most sterically accessible and electronically favorable site for lithiation. The electron-donating ethoxy groups increase the electron density of the ring, which can influence the overall basicity required for deprotonation.

Caption: Proposed regioselective lithiation at the C5 position.

Theoretical Investigation: A DFT-Based Approach

To robustly predict the thermodynamic stability of the lithiated species, a computational study using Density Functional Theory (DFT) is proposed. DFT has proven to be a reliable method for calculating the geometries and energetics of organolithium compounds.[6][7]

Causality Behind Methodological Choices
  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its well-documented balance of accuracy and computational efficiency for organometallic systems, including organolithiums.[8][9]

  • Basis Set (6-31+G): The 6-31+G basis set is chosen as a best practice for this type of calculation.[10] The inclusion of diffuse functions ('+') is critical for accurately describing the electron distribution in species with lone pairs and anionic character, such as the carbanionic center of the lithiated pyrazine.[11] The polarization functions ('*') allow for greater flexibility in describing bonding environments.

  • Solvation Model (PCM): Organolithium reactions are highly sensitive to the solvent.[12] The Polarizable Continuum Model (PCM) will be used to implicitly model the bulk solvent effects of a common ether solvent like tetrahydrofuran (THF), which is known to solvate the lithium cation and influence the stability and aggregation state of the organolithium species.[13] For higher accuracy, explicit coordination of one or two THF molecules to the lithium atom can also be modeled.[14]

Proposed Computational Workflow

The thermodynamic stability of the lithiation reaction is determined by calculating the Gibbs free energy change (ΔG°rxn).

Reaction: Substrate + n-BuLi → Lithiated Substrate + Butane

Thermodynamic Calculation: ΔG°rxn = [G°(Lithiated Substrate) + G°(Butane)] - [G°(Substrate) + G°(n-BuLi)]

Where G° is the standard Gibbs free energy of each species, calculated as: G° = Eelectronic + Gthermal_correction

G start Define Structures (Substrate, n-BuLi, Products) geom_opt Geometry Optimization (B3LYP/6-31+G*) start->geom_opt freq_calc Frequency Calculation (Confirm minima, get ZPVE) geom_opt->freq_calc energy_calc Single Point Energy (with PCM for Solvation) freq_calc->energy_calc thermo_calc Calculate G° for each species energy_calc->thermo_calc delta_g Calculate ΔG°rxn thermo_calc->delta_g stability Determine Thermodynamic Stability (ΔG° < 0 is favorable) delta_g->stability

Caption: Computational workflow for determining ΔG° of lithiation.

Predicted Thermodynamic Data

The following table outlines the key thermodynamic parameters to be calculated from the proposed DFT study.

ParameterSymbolDescription
Electronic EnergyEelectronicThe total electronic energy of the molecule at 0 K.
Zero-Point Vibrational EnergyZPVEThe vibrational energy of the molecule at 0 K.
Thermal Correction to Gibbs Free EnergyGthermal_correctionCorrection to obtain the Gibbs free energy at 298.15 K.
Standard Gibbs Free EnergyThe Gibbs free energy of the species in the standard state (G° = Eelectronic + Gthermal_correction).
Enthalpy of ReactionΔH°rxnThe change in enthalpy for the lithiation reaction.
Gibbs Free Energy of ReactionΔG°rxnThe change in Gibbs free energy, indicating the spontaneity of the lithiation.

Experimental Validation: Protocols and Self-Validation

Theoretical predictions must be grounded in empirical evidence. This section details the experimental protocols necessary to validate the computational findings. Each protocol is designed as a self-validating system to ensure trustworthiness and reproducibility.

Synthesis and Lithiation Protocol

Objective: To synthesize the target dihydropyrazine and perform a controlled lithiation.

Step-by-Step Methodology:

  • Synthesis of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine: The target compound can be synthesized following established methods for similar dihydropyrazines, likely involving the condensation of an appropriate α-amino ester or amide.[15] The final product must be purified by column chromatography or distillation and characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity (>98%).

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer. The system must be maintained under a positive pressure of inert gas (argon or nitrogen) throughout the experiment.

  • Reaction: a. Dissolve the purified dihydropyrazine (1.0 eq) in anhydrous THF (e.g., 0.1 M solution) in the reaction flask. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of n-BuLi (1.1 eq, titrated) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. d. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.

  • Self-Validation (Quenching Study): To confirm the efficiency of lithiation, an aliquot of the reaction mixture can be quenched with a suitable electrophile (e.g., D₂O or MeI). Analysis of the quenched product by NMR and/or GC-MS will confirm the position and yield of the lithiation.

Structural Elucidation by Low-Temperature NMR Spectroscopy

Objective: To obtain direct structural evidence of the lithiated intermediate and confirm the site of deprotonation.[1]

Step-by-Step Methodology:

  • Sample Preparation: Prepare the lithiated species as described in section 4.1. At the end of the 1-hour stirring period, carefully transfer an aliquot of the cold reaction mixture via a pre-cooled cannula or syringe to a flame-dried NMR tube, which has been sealed with a septum and flushed with argon.

  • NMR Acquisition: Immediately insert the NMR tube into the spectrometer, which has been pre-cooled to a low temperature (e.g., -70 °C).

  • Data Collection: Acquire ¹H, ¹³C, and ¹H-¹³C HSQC/HMBC spectra. If available, ⁶Li or ⁷Li NMR can provide valuable information about the aggregation state of the organolithium species.[14]

  • Data Analysis and Validation:

    • ¹H NMR: Expect the disappearance of the proton signal corresponding to the C5-H.

    • ¹³C NMR: Expect a significant upfield shift for the C5 carbon signal due to the high electron density at the carbanionic center.

    • HSQC/HMBC: These 2D spectra will confirm the connectivity of the entire molecule and definitively prove the absence of a proton at C5. The observation of a single set of resonances will validate the formation of a single, regiochemically pure lithiated species.

Thermodynamic Measurement by Reaction Calorimetry

Objective: To experimentally measure the enthalpy of the lithiation reaction (ΔHrxn) for direct comparison with DFT calculations.[16][17]

Step-by-Step Methodology:

  • Calorimeter Setup: Utilize a reaction calorimeter capable of operating at low temperatures. Calibrate the instrument according to the manufacturer's specifications.

  • Reagent Preparation: Prepare solutions of the dihydropyrazine in anhydrous THF and a titrated solution of n-BuLi in hexanes.

  • Measurement: a. Charge the calorimeter vessel with the dihydropyrazine solution and allow it to thermally equilibrate at the desired reaction temperature (e.g., -78 °C). b. Inject the n-BuLi solution at a controlled rate. The calorimeter will continuously measure the heat flow (heat evolution) during the addition. c. The total heat evolved (Q) is obtained by integrating the heat flow over time.

  • Data Analysis and Validation:

    • The enthalpy of reaction (ΔHrxn) is calculated by dividing the total heat evolved (Q) by the number of moles of the limiting reagent.

    • Self-Validation: The experiment should be repeated at least three times to ensure reproducibility. The final reaction mixture should be quenched and analyzed (e.g., by GC) to determine the conversion, which is necessary for an accurate enthalpy calculation. The measured ΔHrxn provides a direct and robust validation of the enthalpy value predicted by the DFT calculations.

G synthesis Synthesis & Purification of Substrate lithiation Controlled Lithiation (-78 °C, THF) synthesis->lithiation quench Quench Aliquot (e.g., D₂O) lithiation->quench nmr Low-Temp NMR (¹H, ¹³C, 2D) lithiation->nmr calorimetry Reaction Calorimetry lithiation->calorimetry structure_confirm Confirm C5 Lithiation quench->structure_confirm nmr->structure_confirm thermo_data Measure ΔHrxn calorimetry->thermo_data validation Validate DFT Calculations structure_confirm->validation thermo_data->validation

Caption: Integrated experimental workflow for validation.

Conclusion and Outlook

This guide has outlined a comprehensive, dual-pronged strategy for determining the thermodynamic stability of lithiated 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine. By synergistically combining the predictive power of Density Functional Theory with the empirical certainty of experimental techniques like low-temperature NMR and reaction calorimetry, a complete and trustworthy understanding of this key synthetic intermediate can be achieved. The proposed workflows are designed with self-validating steps to ensure scientific integrity. A negative calculated and measured ΔG°rxn would confirm that the lithiation is thermodynamically favorable, providing a solid foundation for the development of subsequent synthetic applications of this versatile heterocyclic building block in the fields of pharmaceutical and materials science.

References

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  • Borca, C. H., et al. (2014). Lithium Ion Solvation and Diffusion in Bulk Organic Electrolytes from First-Principles and Classical Reactive Molecular Dynamics. The Journal of Physical Chemistry B, 118(51), 14948-14957. [Link][27]

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Exploratory

Precision Engineering of Non-Natural Amino Acids: Stereochemical Induction via Valine-Derived Schöllkopf Reagents

Executive Summary The asymmetric synthesis of non-proteinogenic α-amino acids is a critical operation in modern medicinal chemistry, enabling the development of peptidomimetics with enhanced proteolytic stability and uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric synthesis of non-proteinogenic α-amino acids is a critical operation in modern medicinal chemistry, enabling the development of peptidomimetics with enhanced proteolytic stability and unique pharmacological profiles. Established by Ulrich Schöllkopf in 1981, the bis-lactim ether method remains one of the most robust, predictable, and highly diastereoselective strategies for accessing chiral α-amino acids.

This technical guide provides an in-depth analysis of the stereochemical induction principles governing the valine-derived Schöllkopf chiral auxiliary. By examining the mechanistic causality of the reaction, quantitative performance metrics, and self-validating experimental workflows, this whitepaper serves as a comprehensive resource for drug development professionals and synthetic chemists.

Mechanistic Foundations of Stereochemical Induction

The elegance of the Schöllkopf method lies in its utilization of substrate-controlled asymmetry. The system relies on a chiral bis-lactim ether, most commonly derived from L-valine and glycine[1].

The Role of the Chiral Auxiliary

L-valine is selected as the chiral auxiliary because it possesses the largest non-reactive, non-chiral aliphatic side chain (an isopropyl group) among the natural proteinogenic amino acids[1]. When the bis-lactim ether is treated with a strong, non-nucleophilic base, a proton is abstracted from the prochiral position of the glycine unit. This generates a highly delocalized, planar lithiated aza-enolate.

The Stereochemical Shielding Effect

The stereochemical outcome is dictated entirely by the rigid molecular framework of this intermediate[2]. In the planar enolate, the bulky isopropyl group of the valine residue projects outward, effectively acting as a steric shield over one face of the carbanionic center.

  • Causality of Diastereoselectivity: Because the cis face is sterically blocked by the isopropyl group, incoming electrophiles (such as alkyl halides) are forced to approach from the less hindered trans face.

  • Result: This highly directed trajectory results in a diastereoselective alkylation that consistently exceeds 95% diastereomeric excess (d.e.).

G Enolate Planar Aza-Enolate Core Iso L-Valine Isopropyl Group (Steric Shield) Enolate->Iso Open Open Face (Trans) Electrophilic Attack Favored Enolate->Open Directed Pathway Blocked Blocked Face (Cis) Electrophilic Attack Prevented Iso->Blocked Steric Clash

Stereochemical induction model illustrating diastereoselective electrophilic attack.

Quantitative Performance Metrics

The Schöllkopf method is renowned for its broad substrate scope and high fidelity. The table below summarizes typical quantitative data for the alkylation of the L-valine derived bis-lactim ether (yielding (R)-amino acids) across various electrophile classes.

Electrophile ClassExample ReagentReaction Temp (°C)Typical Yield (%)Diastereomeric Excess (d.e. %)
Primary Alkyl HalideMethyl Iodide (CH₃I)-78 to -2085 - 92> 95
Benzylic HalideBenzyl Bromide (BnBr)-78 to -2088 - 95> 98
Allylic HalideAllyl Bromide-78 to -2080 - 87> 95
EpoxidesEthylene Oxide (with BF₃·OEt₂)-7870 - 75> 90
Aldehydes (Aldol)Benzaldehyde-7875 - 85> 95 (syn/anti varies)

Data synthesized from standard laboratory benchmarks for valine-derived bis-lactim ether alkylations.

Self-Validating Experimental Workflows

To ensure high enantiopurity and yield, the experimental protocol must be treated as a self-validating system. Each phase of the synthesis contains specific checkpoints to verify the integrity of the intermediates.

G A Dipeptide (L-Val + Gly) B 2,5-Diketopiperazine A->B Cyclization C Bis-Lactim Ether (Schöllkopf Reagent) B->C Meerwein's Salt D Lithiated Aza-Enolate (-78 °C) C->D n-BuLi E Alkylated Intermediate (>95% d.e.) D->E Electrophile (R-X) F Non-Natural Amino Acid + L-Val Auxiliary E->F Mild Acid Hydrolysis

Overall experimental workflow of the Schöllkopf bis-lactim ether synthesis.

Phase 1: Preparation of the Bis-Lactim Ether
  • Diketopiperazine Formation: Cyclize the dipeptide of glycine and L-valine to form cyclo-(L-Val-Gly).

  • O-Alkylation: Suspend the diketopiperazine in dry dichloromethane (DCM). Add 2.2 equivalents of trimethyloxonium tetrafluoroborate (Meerwein's salt).

    • Causality: Meerwein's salt is a "hard" electrophile, which preferentially attacks the "hard" oxygen nucleophile of the amide carbonyl over the nitrogen, driving the formation of the lactim ether rather than an N-alkylated product.

    • Validation Checkpoint: Analyze the crude product via ¹H NMR. The disappearance of the broad amide N-H stretch and the appearance of two distinct highly shielded -OCH₃ singlets (typically around 3.7 ppm) confirms complete O-alkylation.

Phase 2: Metalation and Asymmetric Alkylation
  • Enolate Generation: Dissolve the purified bis-lactim ether in anhydrous THF under an inert argon atmosphere. Cool the system to -78 °C. Dropwise, add 1.05 equivalents of n-butyllithium (n-BuLi).

    • Causality: The strict adherence to -78 °C ensures kinetic deprotonation of the prochiral glycine methylene group, preventing unwanted ring-opening or self-condensation of the reagent.

    • Validation Checkpoint: The solution will transition to a distinct deep yellow or orange color, serving as a visual indicator of the stable, highly conjugated aza-enolate formation.

  • Electrophilic Addition: Slowly add 1.1 equivalents of the desired electrophile (e.g., an alkyl iodide)[1]. Stir at -78 °C for 2 hours, then allow to warm to -20 °C.

    • Causality: Maintaining low temperatures during the addition ensures the transition state remains highly ordered, maximizing the steric penalty of any cis-face attack and guaranteeing >95% d.e.

    • Validation Checkpoint: The deep color of the enolate will gradually dissipate as the carbanion is quenched. TLC monitoring should reveal the complete consumption of the starting bis-lactim ether.

Phase 3: Hydrolysis and Auxiliary Recovery
  • Mild Cleavage: Concentrate the reaction mixture and resuspend in a mixture of THF and 0.25 N aqueous trifluoroacetic acid (TFA) or dilute HCl. Stir at room temperature for 12-24 hours[1].

    • Causality: Mild acidic conditions are critical. They selectively hydrolyze the highly sensitive imino ether bonds of the bis-lactim without cleaving the newly formed ester bonds or causing racemization at the newly established chiral α-center.

    • Validation Checkpoint: LC-MS analysis of the aqueous layer will show two distinct masses corresponding to the hydrochloride salts of the desired (R)-α-amino acid methyl ester and the recovered (R)-valine methyl ester.

  • Separation: The final products are separated via fractional distillation (if volatile) or standard ion-exchange chromatography. The valine auxiliary can be recovered, hydrolyzed back to the free amino acid, and recycled, making the process highly efficient for laboratory-scale synthesis.

References

  • - BenchChem

  • 1 - Wikipedia 3.2 - BenchChem

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Foundational

The Role of 2-Alkyl-3,6-dialkoxy-2,5-dihydropyrazines in Chiral Auxiliary Chemistry: A Comprehensive Analysis of the Schöllkopf Method

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The asymmetric synthesis of non-proteinogenic α-amino acids is a foundational element of modern medicinal chemistry, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The asymmetric synthesis of non-proteinogenic α-amino acids is a foundational element of modern medicinal chemistry, providing access to novel molecular scaffolds with tailored pharmacological profiles. Among the various strategies developed for this purpose, the use of chiral dihydropyrazine auxiliaries, famously established by Ulrich Schöllkopf in 1981, stands out as a robust and highly reliable method.[1][2] This technical guide provides a deep dive into the core principles, mechanistic underpinnings, and practical application of this methodology. We will focus on the most prominent example, (R)-3,6-dimethoxy-2-isopropyl-2,5-dihydropyrazine, while noting that its analogues, such as the titular 3,6-diethoxy variant, operate under identical stereochemical principles.[3] Through detailed protocols and mechanistic diagrams, this guide will serve as a comprehensive resource for researchers leveraging this powerful tool for the stereocontrolled synthesis of unique α-amino acids.

Core Principles: Establishing Stereocontrol

The effectiveness of the Schöllkopf auxiliary hinges on the temporary installation of a chiral scaffold to direct the stereochemical outcome of a subsequent reaction.[4][5] The entire process can be conceptualized in three major phases: the synthesis of the chiral auxiliary, the diastereoselective alkylation, and the final liberation of the target amino acid.

The key to the method's remarkable success lies in the steric influence of a bulky group, typically the isopropyl group derived from the natural amino acid L- or D-valine.[1][2] This group effectively shields one face of a planar aza-enolate intermediate, forcing an incoming electrophile to approach from the opposite, unhindered face. This guided attack translates the chirality of the auxiliary into a new stereocenter on the glycine-derived portion of the molecule with high fidelity.

Mechanistic Pathway of Asymmetric Alkylation

The reaction proceeds through a series of well-defined steps:

  • Diketopiperazine Formation : The synthesis begins with the cyclization of a dipeptide, typically formed from glycine and an enantiopure amino acid like (R)- or (S)-valine, to create a 2,5-diketopiperazine.[1]

  • Bis-Lactim Ether Synthesis : The resulting diketopiperazine is treated with a potent O-alkylating agent, most commonly trimethyloxonium tetrafluoroborate (Meerwein's salt), to convert the amide functionalities into a stable bis-lactim ether.[1][2] This step is crucial as it activates the adjacent C-H bonds.

  • Stereoselective Metalation : The bis-lactim ether is cooled to low temperatures (typically -78 °C) and treated with a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The base selectively abstracts a proton from the prochiral carbon of the glycine unit.[1][6] This generates a planar, lithiated aza-enolate.

  • Diastereoselective Alkylation : The steric bulk of the valine-derived isopropyl group effectively blocks one face of the planar enolate.[2][7] When an electrophile (e.g., an alkyl halide) is introduced, it can only attack from the less sterically hindered face, leading to the formation of the alkylated product with a strong preference for a single diastereomer.[6][7]

  • Auxiliary Cleavage : The final step involves mild acidic hydrolysis of the alkylated bis-lactim ether. This cleavage breaks the dihydropyrazine ring, liberating the newly synthesized, enantiomerically enriched α-amino acid (as its methyl ester) and the chiral auxiliary (as the valine methyl ester).[1][2] These two components can then be readily separated by standard chromatographic or extraction techniques.

G cluster_0 Phase 1: Auxiliary Synthesis cluster_1 Phase 2: Asymmetric Alkylation cluster_2 Phase 3: Product Liberation A Diketopiperazine Formation B Bis-Lactim Ether Synthesis A->B O-alkylation C Metalation (Deprotonation) B->C Add n-BuLi, -78°C D Diastereoselective Alkylation C->D Add Electrophile (R-X) E Hydrolysis (Cleavage) D->E Add aq. HCl F Product Isolation E->F Separation

Caption: Overall experimental workflow of the Schöllkopf method.

Experimental Protocols: A Practical Guide

The following protocols are adapted from established literature procedures and provide a comprehensive methodology for the synthesis of the chiral auxiliary and its subsequent use.[1]

Protocol 1: Synthesis of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

This procedure details the formation of the chiral auxiliary from the corresponding diketopiperazine.

Materials:

  • (R)-Isopropyl-piperazine-2,5-dione (1.0 eq)

  • Trimethyloxonium tetrafluoroborate (2.5 - 3.0 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Concentrated Ammonium Hydroxide (28%)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Potassium Carbonate

Procedure:

  • Suspend the diketopiperazine in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Add trimethyloxonium tetrafluoroborate portion-wise to the suspension. Stir the mixture vigorously at room temperature.

  • Monitor the reaction (typically 18-24 hours) until the mixture becomes a clear solution. If starting material persists, an additional 0.5 eq of the alkylating agent may be added.[1]

  • Upon completion, cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the slow addition of ice, followed by concentrated ammonium hydroxide solution. Continue stirring in the ice bath for 1 hour.[1]

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via column chromatography (e.g., eluting with an ether/pentane mixture) to yield the pure bis-lactim ether as a colorless oil.[1]

Protocol 2: Asymmetric Alkylation and Hydrolysis

This protocol describes the core steps of metalation, diastereoselective alkylation, and final product liberation.

Materials:

  • Schöllkopf Auxiliary (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Alkyl Halide (Electrophile, 1.1 eq)

  • Saturated Aqueous NH₄Cl Solution

  • Aqueous HCl (e.g., 0.25 M)

  • Diethyl ether or Ethyl Acetate

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

Part A: Alkylation

  • Dissolve the Schöllkopf auxiliary in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise. Stir the resulting solution at -78 °C for 15-30 minutes to ensure complete formation of the aza-enolate.

  • Add the electrophile (alkyl halide) to the cooled solution. Stir at -78 °C until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.[1]

  • Allow the mixture to warm to room temperature. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated bis-lactim ether. This intermediate may be purified by flash chromatography if necessary.[1][3]

Part B: Hydrolysis

  • Dissolve the crude or purified alkylated intermediate in a suitable solvent such as methanol or THF.

  • Add the aqueous HCl solution and stir the mixture at room temperature for 24-48 hours, or until analysis (TLC/LCMS) indicates complete hydrolysis.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • The resulting aqueous solution contains the hydrochloride salts of the desired (R)-α-amino acid methyl ester and the (R)-valine methyl ester. The target product can be isolated and purified from the auxiliary using standard techniques such as ion-exchange chromatography.[1]

Performance and Scope

The Schöllkopf method is renowned for its high diastereoselectivity across a broad spectrum of electrophiles. The use of the L-Valine derived auxiliary typically yields (R)-amino acids, while the D-Valine auxiliary analogously produces the (S)-amino acids.[1] This predictability is a significant advantage in synthetic planning.

Caption: Stereochemical model showing electrophilic attack on the less hindered face.
Data Summary: Representative Alkylations

The following table summarizes typical outcomes for the alkylation of the L-Valine derived bis-lactim ether, which leads to the formation of (R)-amino acids.

Electrophile (R-X)Product (R)-Amino AcidDiastereomeric Excess (d.e.)Yield (%)
CH₃I(R)-Alanine>95%~80%
CH₂=CHCH₂Br(R)-Allylglycine>95%~85%
C₆H₅CH₂Br(R)-Phenylalanine>95%~90%
(CH₃)₂CHCH₂I(R)-Leucine>95%~75%
4-bromo-1,2-butadiene(R)-(2,3-butadienyl)glycine>95%~60-70%

(Data compiled and representative of results found in literature.[1][6])

The high diastereomeric excess (d.e.) values, typically exceeding 95%, underscore the excellent stereocontrol exerted by the isopropyl group.[6] The methodology is not limited to simple alkyl halides; it has been successfully applied to a wide range of electrophiles, enabling the synthesis of complex and exotic amino acids for various applications, including peptide synthesis and drug discovery.[6][8]

Conclusion

The Schöllkopf bis-lactim ether method, utilizing 3,6-dialkoxy-2-isopropyl-2,5-dihydropyrazine, remains a cornerstone of asymmetric synthesis. Its reliability, high stereoselectivity, and well-understood mechanism make it an invaluable tool for accessing enantiomerically pure α-amino acids. The protocols and principles detailed in this guide provide a self-validating framework for researchers to confidently apply this methodology. While newer catalytic asymmetric methods have emerged, the chiral auxiliary approach offers a robust and predictable pathway, particularly for laboratory-scale synthesis of novel and structurally diverse amino acids, ensuring its continued relevance in the fields of chemistry and drug development.

References

  • Schöllkopf method - Wikipedia. [Link]

  • Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Asymmetric Synthesis.
  • Novel Applications of the Schöllkopf Chiral Auxiliary: A New and Efficient Enantioselective Synthesis of β-Lactams Possessing a C-4 Quaternary Stereocenter | Request PDF - ResearchGate. [Link]

  • Schöllkopf method - YouTube. [Link]

  • Schöllkopf Bis-Lactim Amino Acid Synthesis. [Link]

  • An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | Organic Process Research & Development - ACS Publications. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

Sources

Exploratory

Physical and chemical properties of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine

A Technical Guide to 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine and its Analogs: A Preliminary Assessment for Drug Development Professionals Foreword: As a Senior Application Scientist, it is imperative to begin this...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine and its Analogs: A Preliminary Assessment for Drug Development Professionals

Foreword: As a Senior Application Scientist, it is imperative to begin this guide with a note on the current state of publicly available research. Direct experimental data for 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine is notably scarce in scientific literature and commercial databases. This guide, therefore, adopts a rational, evidence-based approach by presenting a comprehensive analysis of its closest structural analogs. By examining the well-documented properties of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (a renowned chiral auxiliary) and 3,6-Diethoxy-2,5-dihydropyrazine, we can extrapolate a foundational understanding of the target molecule's likely characteristics and potential applications. This document is intended to serve as a launchpad for researchers and drug development professionals venturing into the synthesis and utilization of this novel compound.

Structural and Physicochemical Profile: An Analog-Based Estimation

The core structure of interest is a substituted dihydropyrazine, a heterocyclic motif of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.[1] The specific substitution pattern—alkoxy groups at the 3 and 6 positions and an isopropyl group at the 2 position—suggests a chiral center, making this molecule a candidate for applications in asymmetric synthesis.

To establish a baseline for the physicochemical properties of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine, we will consider the data from its dimethoxy analog, (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, and the diethoxy parent structure, 3,6-Diethoxy-2,5-dihydropyrazine.

Property(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine3,6-Diethoxy-2,5-dihydropyrazine (No Isopropyl Group)3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine (Estimated)
Molecular Formula C9H16N2O2[2][3]C8H14N2O2[4]C11H20N2O2
Molecular Weight 184.24 g/mol [2][5]170.21 g/mol [4]~212.29 g/mol
Appearance Colorless to pale yellow liquid/oil[6]Not specifiedLikely a colorless to pale yellow liquid or oil
Density 1.028 g/mL at 20 °CNot specifiedExpected to be in a similar range, slightly lower than the dimethoxy analog
Boiling Point 245.2°C at 760 mmHg[3]; 100-102°C at 20 hPa[6]Not specifiedExpected to be higher than the dimethoxy analog due to increased molecular weight
Flash Point 85 °C (closed cup)[6]Not specifiedExpected to be slightly higher than the dimethoxy analog
Solubility Soluble in Chloroform and Ethanol[6]Not specifiedExpected to be soluble in common organic solvents like chloroform, ethanol, and ethyl acetate

Expert Insight: The transition from a dimethoxy to a diethoxy substitution pattern will increase the molecule's lipophilicity and molecular weight. This is expected to result in a higher boiling point and potentially altered solubility characteristics. The fundamental liquid/oil nature of the molecule at room temperature is likely to be retained.

Synthesis and Reactivity: A Proposed Pathway

A plausible synthetic route to 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine can be extrapolated from the well-established synthesis of its dimethoxy analog, often referred to as Schollkopf's reagent.[6]

Proposed Synthetic Workflow

G cluster_0 Step 1: Diketopiperazine Formation cluster_1 Step 2: O-Alkylation A Valine Methyl Ester C Cyclo(Val-Gly) A->C B Glycine Methyl Ester B->C E 3,6-Diethoxy-2-isopropyl-2,5-dihydropyrazine C->E O-Alkylation D Triethyloxonium Tetrafluoroborate D->E

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol Considerations:

  • Diketopiperazine Formation: The initial step involves the condensation of valine and glycine amino acid precursors to form the corresponding diketopiperazine. This is a standard peptide coupling and cyclization reaction.

  • O-Alkylation: The crucial step is the O-alkylation of the diketopiperazine. While the synthesis of the dimethoxy analog uses trimethyloxonium tetrafluoroborate[6], the synthesis of the diethoxy analog would necessitate the use of a stronger ethylating agent, such as triethyloxonium tetrafluoroborate (Meerwein's salt) .

    • Causality: The choice of Meerwein's salt is critical; it is a powerful ethylating agent capable of converting the amide oxygen atoms of the diketopiperazine into ethoxy groups, thereby forming the dihydropyrazine ring. The reaction is typically carried out in an inert solvent like dichloromethane.

Self-Validating System:

  • Reaction Monitoring: The progress of the O-alkylation can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting diketopiperazine and the appearance of the product.

  • Purification and Characterization: The crude product would likely be purified by column chromatography on silica gel.[6] The structure of the final product should be confirmed using standard analytical techniques, including:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the ethoxy and isopropyl groups and the overall molecular structure.

    • Mass Spectrometry: To verify the molecular weight of the final compound.

Potential Applications in Drug Development

The structural features of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine suggest its primary utility as a chiral auxiliary in the asymmetric synthesis of non-proteinogenic α-amino acids.

Asymmetric Synthesis Workflow

G A Target Dihydropyrazine B Deprotonation (e.g., n-BuLi) A->B C Nucleophilic Addition of Electrophile (R-X) B->C D Diastereoselective Alkylation C->D E Acidic Hydrolysis D->E F Chiral α-Amino Acid E->F

Caption: General workflow for asymmetric amino acid synthesis.

Mechanistic Insights:

  • The isopropyl group on the chiral center of the dihydropyrazine ring acts as a steric directing group.

  • Upon deprotonation of the C-5 position, the resulting anion is planar.

  • The subsequent addition of an electrophile occurs preferentially from the face opposite to the bulky isopropyl group, leading to a high degree of diastereoselectivity.

  • Mild acidic hydrolysis then cleaves the dihydropyrazine ring, releasing the newly synthesized chiral α-amino acid and recovering the chiral auxiliary precursor.

Relevance to Drug Development:

The ability to synthesize novel, enantiomerically pure α-amino acids is of paramount importance in drug discovery. These non-natural amino acids can be incorporated into peptides or used as building blocks for small molecule drugs to:

  • Enhance metabolic stability.

  • Improve binding affinity to biological targets.

  • Introduce conformational constraints in peptides.

While some pyrazine derivatives have shown promise as inhibitors with antitumor activity[7][8], the primary and most predictable application of the target molecule, based on its well-established analogs, lies in the field of asymmetric synthesis.

Safety and Handling

While specific safety data for 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine is unavailable, the data for its dimethoxy analog provides a reasonable starting point for risk assessment.

  • Hazard Class: Likely a combustible liquid.

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator are recommended.

  • Storage: Should be stored in a dry, well-ventilated place, likely under an inert atmosphere, as it may be moisture-sensitive.[6]

Conclusion and Future Directions

3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine represents an intriguing yet underexplored molecule. Based on a thorough analysis of its structural analogs, it is predicted to be a liquid or oil at room temperature, soluble in common organic solvents, and, most importantly, a potentially valuable chiral auxiliary for the asymmetric synthesis of α-amino acids.

For researchers and drug development professionals, the immediate path forward involves:

  • De novo Synthesis: Following the proposed synthetic pathway using triethyloxonium tetrafluoroborate.

  • Full Characterization: Comprehensive analysis of the purified product using NMR, mass spectrometry, and other relevant analytical techniques to establish its definitive physical and chemical properties.

  • Application in Asymmetric Synthesis: Evaluating its efficacy as a chiral auxiliary in the synthesis of a range of α-amino acids and comparing its performance to existing reagents.

This foundational work will be crucial in unlocking the full potential of this novel dihydropyrazine derivative and expanding the toolbox available for the synthesis of complex, stereochemically defined molecules for drug discovery.

References

  • Appretech Scientific Limited. 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine. [Link]

  • PubChem. (2S)-2,5-Dihydro-2-isopropyl-3,6-dimethoxypyrazine. [Link]

  • PubChem. 3,6-Diethoxy-2,5-dihydropyrazine. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • R Discovery. Novel Dihydropyrazine Analogues as NPY Antagonists. [Link]

  • PubMed. Dihydropyrazole derivatives as telomerase inhibitors: Structure-based design, synthesis, SAR and anticancer evaluation in vitro and in vivo. [Link]

  • PMC. Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. [Link]

  • ChemWhat. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine CAS#: 109838-85-9. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mild Acidic Hydrolysis of Alkylated 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine for Asymmetric α-Amino Acid Synthesis

Executive Summary The Schöllkopf chiral auxiliary method remains one of the most robust, predictable, and widely utilized approaches for the asymmetric synthesis of non-proteinogenic α-amino acids[1]. The core reagent, 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Schöllkopf chiral auxiliary method remains one of the most robust, predictable, and widely utilized approaches for the asymmetric synthesis of non-proteinogenic α-amino acids[1]. The core reagent, 3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine (derived from L- or D-valine and glycine), undergoes highly diastereoselective alkylation to form a trans-alkylated adduct[2]. Following electrophilic addition, the critical final step is the unmasking of the newly formed chiral amino acid via mild acidic hydrolysis. This application note details the optimized protocols for this transformation, ensuring high enantiomeric fidelity, functional group tolerance, and efficient recovery of the chiral auxiliary.

Mechanistic Rationale & Causality

The success of the Schöllkopf synthesis hinges entirely on the precise execution of the hydrolysis step. The bis-lactim ether acts chemically as a cyclic bis-imidate. The imine functionalities are highly susceptible to hydrolysis, but the conditions must be strictly controlled.

  • Why Mild Acidic Conditions? Under mild acidic conditions (e.g., 0.1–2.0 N HCl or dilute TFA), protonation of the nitrogen atoms creates an highly electrophilic bis-iminium species[3]. This intermediate is readily attacked by water, leading to the cleavage of the pyrazine ring and yielding two distinct products: the target α-alkylated amino acid ethyl ester and the recovered chiral auxiliary (L-valine ethyl ester)[4].

  • Causality of Temperature Control: Maintaining the reaction temperature between 0 °C and 20 °C is critical. Causality: Elevated temperatures provide the activation energy required for the newly formed α-amino acid ester to undergo intramolecular nucleophilic attack, leading to the formation of a thermodynamically stable diketopiperazine (cyclic dipeptide). This side reaction irreversibly consumes the desired product.

  • Causality of the Diethoxy Variant: Why use the diethoxy auxiliary instead of the dimethoxy variant? Causality: Hydrolysis of the diethoxy bis-lactim ether yields ethyl esters. Ethyl esters possess greater steric bulk and hydrophobicity than methyl esters, providing a wider kinetic window to selectively hydrolyze the cyclic imine bonds without inadvertently saponifying the resulting ester into a carboxylic acid.

Visualized Mechanistic Pathway

Hydrolysis_Mechanism A Alkylated Bis-Lactim Ether (Schöllkopf Adduct) B Protonation (Mild Acid) Dilute HCl or TFA A->B C Bis-Iminium Intermediate (Activated) B->C D Target α-Amino Acid Ethyl Ester C->D H₂O Attack E Recovered Auxiliary (Valine Ethyl Ester) C->E Ring Cleavage

Figure 1: Mechanistic pathway of mild acidic hydrolysis of the Schöllkopf adduct.

Comparative Analysis of Hydrolysis Conditions

Depending on the electronic nature and steric bulk of the alkylated side chain (e.g., electron-rich indoles in tryptophan analogues), the choice of acid is paramount[5].

Table 1: Quantitative Comparison of Mild Acidic Hydrolysis Methods

ParameterMethod A: Dilute Aqueous HClMethod B: TFA / DCMCausality / Rationale
Acid Reagent 0.1 N - 2.0 N HCl (aq)10-20% TFA in DCMHCl is standard[3]; TFA is utilized for highly water-sensitive or sterically hindered substrates[6].
Co-solvent THF or AcetonitrileDichloromethane (DCM)THF ensures the solubility of the hydrophobic bis-lactim ether in the aqueous acidic medium.
Temperature 0 °C warming to 20 °C20 °C (Room Temp)Strict temperature limits suppress diketopiperazine formation and prevent racemization.
Reaction Time 2 - 12 hours4 - 18 hoursReaction kinetics depend heavily on the steric bulk at the α-position.
Yield Range 80% - 95%75% - 90%High yields are achieved by avoiding the over-cleavage of the resulting ethyl ester.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that researchers can verify the success of the reaction in real-time without relying solely on downstream LC-MS or NMR analysis.

Protocol A: Mild Aqueous Hydrolysis (Standard HCl Method)

This is the primary method for standard aliphatic, aromatic, and robust heteroaromatic side chains[3],[4].

  • Preparation: Dissolve the purified alkylated 3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine (1.0 eq) in analytical grade THF (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add 2.0 N aqueous HCl (2.5 eq) dropwise over 10 minutes to prevent localized exothermic heating.

  • Hydrolysis: Remove the ice bath and allow the reaction mixture to warm to room temperature (20 °C). Stir vigorously for 2 to 6 hours.

  • Validation Checkpoint (Crucial): Remove a 5 µL aliquot and spot it on a silica gel TLC plate. Elute with Hexane/EtOAc (7:3).

    • Self-Validation: The starting bis-lactim ether is highly UV-active (254 nm) but Ninhydrin-negative. Successful hydrolysis is validated by the complete disappearance of the UV-active spot and the emergence of two baseline/low-Rf spots that stain bright purple/yellow when heated with Ninhydrin (indicating the primary amines of the target ester and the valine auxiliary). If the UV spot persists, extend the reaction time by 1 hour.

  • Neutralization: Once validated, cool the mixture back to 0 °C and carefully adjust the pH to 8.0 using saturated aqueous NaHCO₃. Causality: Neutralization prevents the formation of hydrochloride salts during extraction, ensuring the free amines partition into the organic phase.

Protocol B: Anhydrous/Mild Cleavage (TFA/DCM Method)

This method is reserved for substrates where aqueous conditions cause side-chain degradation or where the substrate is highly lipophilic[6].

  • Preparation: Dissolve the alkylated adduct (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: At 0 °C, add Trifluoroacetic Acid (TFA) to achieve a 10-20% v/v concentration.

  • Hydrolysis: Stir at room temperature for 4 to 18 hours, monitoring via the Ninhydrin TLC Validation Checkpoint described in Protocol A.

  • Co-Evaporation (Self-Validation Step): Concentrate the reaction mixture under reduced pressure. Add 10 mL of Methanol and evaporate again. Repeat this co-evaporation step three times. Causality: TFA is difficult to remove completely and can form strong salts with the product. Methanol forms a low-boiling azeotrope with TFA, efficiently stripping residual acid from the crude mixture[6]. A successful co-evaporation yields a free-flowing solid or thick oil; a sticky residue indicates residual TFA.

Downstream Processing & Separation

Separating the target non-proteinogenic α-amino acid ester from the recovered L-valine ethyl ester auxiliary is the final hurdle. Because both molecules possess primary amines and ethyl esters, their polarities are similar.

Separation_Workflow A Crude Hydrolysate B Neutralization (pH 8) A->B C Organic Extraction (DCM/EtOAc) B->C D Chromatography or Distillation C->D E Pure Amino Acid Ester D->E

Figure 2: Downstream processing and separation workflow for the crude hydrolysate.

Separation Strategies:

  • Kugelrohr Distillation: L-valine ethyl ester is relatively volatile. Under high vacuum (0.1 Torr) at 60–70 °C, the auxiliary can often be distilled away from heavier, bulkier target amino acids (such as tryptophan analogues).

  • Chromatography: If distillation is not viable, flash column chromatography on silica gel using a gradient of DCM/MeOH (99:1 to 90:10) with 1% Triethylamine (to prevent amine streaking) will resolve the two compounds.

References[1] Schöllkopf Bis-Lactim Amino Acid Synthesis. DrugFuture. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3khh8QMmNFMlOUoeZl-sNMxbXe_C4yM8TbrWYJk0tosB0hoxUkm3TiD0vo9p-RJpZaVKQKjdmCAdBijXTr-jcGPJk1wsBJxNFlgtWso_l-imwCy7b4r54M3iRRtz2wBuXit0j3sgGLH3IuBxkacDnjQ54bg==[2] Orthogonally Protected Schöllkopf's Bis-lactim Ethers for the Asymmetric Synthesis of α-Amino Acid Derivatives and Dipeptide Esters. Thieme E-Books & E-Journals. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFVhnuZzwTY2hyhon86orr0AyrnQjDwNRdRfuMv9eDlS17jrdwv8t9pHxBRsaQw_ZYoATMWuzPVfS6clLiIktbwg10sgANU6CvFB-ZxUBQitIaEw1pXOkk-6TtpIIcqfIIq1SU9OgIeF4MgInuK1JHR1eSgrh1VIMbm4vPEGY8PbvO59sD8xx0Osw=[5] Efficient Asymmetric Synthesis of Biologically Important Tryptophan Analogues via a Palladium-Mediated Heteroannulation Reaction. ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6jWcYSx7FaSlcEirSir_s2fqlpK7eIeJ-ZWt2gLwGEcyr87bOB8zzjsvNRVyVKTeBPtgJkF_KJiVH8R8mzme62VQWrsWjungqXp1b8aRG_-7vuMBoCSCrRbURHh6X34X1ZMTN[3] Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. PMC/NIH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxdJCAjLDSenSBze2TgbMj0k61YWE_Jmj2HvWBV_lOjLOFCR5Hd6zDREw0HoPPQd5WJGiByXXEnsYj-gToGxdpZn2EYV3D9whq74RPiPi6bQndgzjY6K75ipJDB0o1TZK7aGlxW00KqHAoNw==[4] Stereospecific Approach to the Synthesis of Ring-A Oxygenated Sarpagine Indole Alkaloids. ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYnUs7z-zZFvIRIJDR_MheIlabV09RwD6ky5xrVmMtw8zvqy4g9R0y5Z4NIZVuci3YNjHvZiVTEF1p6PTtGeQFXXAl9ayadRPMpj7T8hYdG3jaNBV2nKKlL1FCHfDVeIkGgLfCPw==[6] Application Notes and Protocols for the Acidic... Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXd5EeESmjM5xZPL0ZMgk5kT4bLfnwIQGLyEs6zwFMzDl3D7sRjn0TLVBhrceo2K7GdXu9W-YrUOKJxE5VsB7DeA2d0KepTGE0EGoBYZ6hULEM2QuteonmQg5AnlQTMXG8UbHg-6PAP9nCFl9tpuz8H9RMlzIhZd4jhpIFdvTzSq9LG8dBFBL-BzD_uCVNEdF1hsICrklUBr3pBixDZIkzG9R8w7a-jk4B7AHbgsRXHw==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Synthesis of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 3,6-diethoxy-2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine. This chiral auxiliary, a cornerstone of the Schöllkopf method, is pivotal for the stereoselective synthesis of non-proteinogenic α-amino acids.[1] This guide is designed to help you navigate the nuances of this synthesis, minimize side reactions, and achieve high yields and stereochemical purity.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses common issues encountered during the synthesis of the 3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine auxiliary, providing potential causes and actionable solutions.

Question 1: Low yield of the desired 3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine is observed after the O-alkylation step. What are the potential causes and how can I improve the yield?

Potential Causes and Solutions:

  • Incomplete Di-ethoxylation: The formation of a mono-ethoxylated byproduct is a common reason for low yields. This occurs when only one of the two amide groups in the precursor diketopiperazine is converted to a lactim ether.

    • Causality: Insufficient alkylating agent, low reaction temperature, or short reaction time can lead to incomplete reaction. The mono-lactim ether is less reactive towards the second alkylation.

    • Solution:

      • Increase Alkylating Agent: Use a sufficient excess of the ethylating agent, such as triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻). A 2.5 to 3.0 molar equivalent is often recommended.[2]

      • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be necessary for less reactive systems, but be cautious of potential side reactions.

      • Ensure Anhydrous Conditions: Trialkyloxonium salts are highly sensitive to moisture and will hydrolyze, reducing their effective concentration.[3] Ensure all glassware is flame-dried and solvents are anhydrous.

  • Hydrolysis of the Alkylating Agent: Triethyloxonium tetrafluoroborate is highly hygroscopic and will readily decompose in the presence of water to ethanol, diethyl ether, and tetrafluoroboric acid.[3]

    • Causality: Use of wet solvents or exposure of the reagent to atmospheric moisture will lead to its deactivation.

    • Solution:

      • Strict Anhydrous Technique: Use freshly distilled, anhydrous solvents. Handle the alkylating agent under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.

      • Reagent Quality: Use a freshly opened bottle of the alkylating agent or a recently purchased one. Older bottles may have absorbed moisture.

  • Suboptimal Work-up Procedure: The dihydropyrazine product can be susceptible to hydrolysis under strongly acidic or basic conditions during work-up.

    • Causality: Prolonged exposure to acidic or basic aqueous solutions can lead to ring opening or other degradation pathways.

    • Solution:

      • Controlled Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate or a phosphate buffer (pH ~7) to neutralize any remaining acid from the alkylating agent.

      • Efficient Extraction: Promptly extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to minimize its contact time with the aqueous phase.

Question 2: I am observing a loss of stereochemical purity in my final amino acid product. Could epimerization of the valine-derived chiral center in the dihydropyrazine auxiliary be the cause?

Potential Causes and Solutions:

  • Epimerization at the C-2 Position: The stereocenter at the C-2 position (derived from valine) is crucial for inducing asymmetry. While generally stable, harsh conditions can lead to epimerization.

    • Causality: Prolonged exposure to strong bases or high temperatures during the synthesis or purification of the auxiliary can potentially lead to deprotonation and reprotonation at the C-2 position, causing racemization. While the Schöllkopf method is renowned for its high stereoselectivity, this is a potential, albeit less common, side reaction.

    • Solution:

      • Mild Reaction Conditions: Use the mildest effective conditions for the synthesis. Avoid excessive heating during the O-alkylation and subsequent work-up.

      • Choice of Base for Subsequent Alkylation: When using the auxiliary for amino acid synthesis, use a strong, non-nucleophilic base like n-butyllithium or LDA at low temperatures (typically -78 °C) for the deprotonation of the glycine unit. This minimizes the risk of deprotonating the C-2 position.

      • Analytical Verification: The enantiomeric purity of the synthesized auxiliary can be checked using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Question 3: My NMR analysis shows unexpected signals, suggesting the formation of byproducts other than the mono-ethoxylated intermediate. What could these be?

Potential Causes and Solutions:

  • Side Reactions of the Ethylating Agent: Triethyloxonium tetrafluoroborate is a powerful ethylating agent and can react with other nucleophiles present in the reaction mixture.

    • Causality: If impurities with nucleophilic functional groups (e.g., water, alcohols) are present in the solvent or starting materials, they will be ethylated, consuming the reagent and generating byproducts.

    • Solution:

      • High Purity of Reagents and Solvents: Use highly purified and anhydrous solvents and ensure the diketopiperazine starting material is free from impurities.

  • Degradation of the Dihydropyrazine Ring: The 2,5-dihydropyrazine ring system can be sensitive to certain conditions.

    • Causality: Studies on similar dihydropyrazine systems have shown that they can undergo degradation, including dimerization and oxidation to the corresponding pyrazine, especially under non-neutral pH conditions.[4]

    • Solution:

      • Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (nitrogen or argon) to prevent oxidation.

      • Neutral pH Work-up: As mentioned previously, maintain a neutral pH during the work-up and extraction to prevent acid- or base-catalyzed degradation.

      • Proper Storage: Store the purified dihydropyrazine auxiliary under an inert atmosphere at low temperatures (refrigerated or frozen) to prevent degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is the role of the isopropyl group from valine in this synthesis?

The bulky isopropyl group of the valine moiety acts as a chiral directing group. It effectively shields one face of the planar enolate formed after deprotonation of the glycine unit. This steric hindrance forces the incoming electrophile (in the subsequent amino acid synthesis) to attack from the less hindered face, leading to a high degree of diastereoselectivity.[5]

Q2: Can I use other alkylating agents besides triethyloxonium tetrafluoroborate for the O-alkylation?

While triethyloxonium tetrafluoroborate is commonly used, other powerful alkylating agents like trimethyloxonium tetrafluoroborate (for the dimethoxy analogue) or other Meerwein's salts can also be employed.[2] The choice of the alkylating agent will determine the alkoxy group on the dihydropyrazine ring. It is crucial to use a "hard" alkylating agent that preferentially alkylates the oxygen of the amide.

Q3: How can I effectively purify the 3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine auxiliary?

Purification is typically achieved through column chromatography on silica gel. A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly used. It is important to use deactivated or neutral silica gel to avoid potential degradation of the product on the column.

Q4: What are the key analytical techniques to monitor the reaction and characterize the product?

  • Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting diketopiperazine and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine

Materials:

  • (R)- or (S)-3-isopropylpiperazine-2,5-dione

  • Triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend (R)- or (S)-3-isopropylpiperazine-2,5-dione (1.0 eq) in anhydrous DCM.

  • In a separate flask, under an inert atmosphere, weigh the triethyloxonium tetrafluoroborate (2.5 - 3.0 eq).

  • Add the solid triethyloxonium tetrafluoroborate to the suspension of the diketopiperazine in DCM in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 18-24 hours). The reaction mixture should become a clear solution upon completion.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution while stirring.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on neutral silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).

Parameter Recommended Value Rationale
Equivalents of Et₃O⁺BF₄⁻ 2.5 - 3.0Ensures complete di-ethoxylation.
Reaction Temperature Room TemperatureSufficient for most substrates; gentle heating may be required.
Reaction Time 18-24 hoursTypical duration; monitor by TLC for completion.
Work-up pH Neutral (~7-8)Prevents hydrolysis and degradation of the product.

Visualizations

Diagram 1: Key Steps in the Synthesis of the Schöllkopf Auxiliary

Synthesis of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine Diketopiperazine 3-Isopropylpiperazine-2,5-dione Alkylation O-Alkylation (Et3O+BF4-, DCM) Diketopiperazine->Alkylation Product 3,6-Diethoxy-2-propan-2-yl- 2,5-dihydropyrazine Alkylation->Product

Caption: Workflow for the synthesis of the chiral auxiliary.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield LowYield Low Yield Observed CheckReagent Verify Alkylating Agent (>2.5 eq, anhydrous) LowYield->CheckReagent CheckConditions Optimize Reaction (Time, Temperature) LowYield->CheckConditions CheckWorkup Ensure Neutral Work-up (pH 7-8) LowYield->CheckWorkup ImprovedYield Improved Yield CheckReagent->ImprovedYield CheckConditions->ImprovedYield CheckWorkup->ImprovedYield

Caption: Decision tree for addressing low product yield.

References

  • Triethyloxonium tetrafluoroborate - Wikipedia. Available at: [Link]

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of α-Amino Acids, VI. Asymmetric Synthesis of α-Methyl-α-amino Acids. Angewandte Chemie International Edition in English, 20(9), 798-799.
  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids. Topics in Current Chemistry, 109, 65-84.
  • Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
  • Hutchby, M., Sedgwick, A. C., & Bull, S. D. (2016). Orthogonally Protected Schöllkopf's Bis-lactim Ethers for the Asymmetric Synthesis of α-Amino Acid Derivatives and Dipeptide Esters. Synlett, 27(01), 137-142.
  • Kotha, S., & Kuki, A. (1992). A new route to constrained α-amino acids: application of the Schöllkopf bis-lactim ether methodology.
  • Schöllkopf Bis-Lactim Amino Acid Synthesis. Merck Index. Available at: [Link]

  • An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. Organic Process Research & Development, 9(2), 201-204.
  • Epimerization of the D-valine portion in the biosynthesis of actinomycin D. Biochemistry, 33(31), 9358-9364.
  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Angewandte Chemie, 133(1), 334-339.
  • Epimerization of the D-Valine Portion in the Biosynthesis of Actinomycin D. ResearchGate. Available at: [Link]

  • Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. Organic & Biomolecular Chemistry, 12(3), 456-461.
  • Degradation mechanism and stability of 5‐aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341.
  • Epimerisation in Peptide Synthesis. Molecules, 28(24), 8045.
  • The Schöllkopf chiron and transition metal mediated reactions, a powerful combination for stereoselective construction of cyclic α-quaternary-α-amino acid derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 28(11), 4381.
  • Annulated diketopiperazines from dipeptides or Schöllkopf reagents via tandem cyclization-intramolecular N-arylation. Organic Letters, 12(9), 2162-2165.
  • Annulated Diketopiperazines from Dipeptides or Schöllkopf Reagents via Tandem Cyclization−Intramolecular N-Arylation. Figshare. Available at: [Link]

  • Schöllkopf method - YouTube. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine with Evans oxazolidinone auxiliaries

An objective, data-driven comparison of chiral auxiliaries is critical for designing scalable and stereoselective synthetic routes. This guide provides an in-depth technical analysis comparing the Schöllkopf bis-lactim e...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of chiral auxiliaries is critical for designing scalable and stereoselective synthetic routes. This guide provides an in-depth technical analysis comparing the Schöllkopf bis-lactim ether (specifically the diethoxy variant, 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine) with Evans oxazolidinones .

Designed for researchers and drug development professionals, this guide explores the mechanistic causality behind these reagents, provides self-validating experimental protocols, and summarizes their quantitative performance.

Mechanistic Foundations & Structural Causality

The fundamental difference between these two auxiliaries lies in their geometric approach to stereocontrol.

The Schöllkopf Bis-Lactim Ether (3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine) Derived from D- or L-valine and glycine, this auxiliary forms a rigid, six-membered pyrazine ring[1]. The choice of the diethoxy derivative over the traditional dimethoxy version is a deliberate strategic choice[2]: upon acidic cleavage, it yields ethyl esters, which exhibit lower volatility and higher stability during downstream peptide coupling sequences.

  • Causality of Stereocontrol: Deprotonation with n-BuLi creates a planar, 6π-electron aromatic enolate[1]. The bulky isopropyl group from the valine moiety projects above or below the plane of the ring, creating severe steric hindrance on one diastereoface. Consequently, incoming electrophiles are forced to attack from the opposite (anti) face, ensuring >95% enantiomeric excess (ee)[1].

The Evans Oxazolidinone Popularized by David A. Evans, oxazolidinones (derived from amino alcohols like valinol or phenylglycinol) rely on exocyclic stereocontrol[3].

  • Causality of Stereocontrol: When the N-acylated oxazolidinone is deprotonated by a strong base (e.g., LDA or NaHMDS), the metal cation (Li⁺ or Na⁺) chelates both the enolate oxygen and the oxazolidinone carbonyl oxygen[4]. This chelation rigidly locks the intermediate into a Z-enolate geometry. The auxiliary's substituent (e.g., a benzyl or isopropyl group) sterically shields one face of the enolate, directing the electrophile to the less hindered face with exceptional diastereoselectivity[5].

MechanisticPathways cluster_Schollkopf Schöllkopf Auxiliary (Bis-lactim) cluster_Evans Evans Auxiliary (Oxazolidinone) Start Achiral Substrate SA_Attach Form Pyrazine Ring (Glycine + Valine) Start->SA_Attach EV_Attach N-Acylation (Acid Chloride + Base) Start->EV_Attach SA_Enolate n-BuLi Deprotonation (Rigid Planar Anion) SA_Attach->SA_Enolate SA_Alk Diastereoselective Alkylation (Steric Shielding by i-Pr) SA_Enolate->SA_Alk SA_Cleave Acidic Hydrolysis (TFA / H2O) SA_Alk->SA_Cleave SA_Prod Chiral α-Amino Acid SA_Cleave->SA_Prod EV_Enolate LDA / NaHMDS (Chelated Z-Enolate) EV_Attach->EV_Enolate EV_Alk Electrophilic Attack (Steric Shielding) EV_Enolate->EV_Alk EV_Cleave Basic Cleavage (LiOH / H2O2) EV_Alk->EV_Cleave EV_Prod Chiral Carboxylic Acid EV_Cleave->EV_Prod

Mechanistic pathways for Schöllkopf and Evans chiral auxiliaries.

Quantitative Performance Comparison

The following table summarizes the operational parameters and typical performance metrics for both auxiliaries based on established literature[6],[5].

Parameter3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazineEvans Oxazolidinone (e.g., 4-Benzyl)
Primary Application Synthesis of non-proteinogenic α-amino acidsSynthesis of chiral carboxylic acids, alcohols, and aldol adducts
Enolate Geometry Rigid, planar aromatic bis-lactimChelation-controlled Z-enolate
Standard Base n-BuLi (1.05 eq)LDA, NaHMDS, or Bu₂BOTf/Et₃N
Typical Yields 75% – 95%80% – 95%
Stereoselectivity >95% de (translates to >95% ee post-cleavage)>95% de (highly dependent on electrophile size)
Cleavage Conditions Mild acidic (0.5 N TFA or dilute HCl)Basic peroxide (LiOH/H₂O₂) or Reductive (LiBH₄)
Auxiliary Recovery Valine ethyl ester (requires re-cyclization)Intact oxazolidinone (direct reuse possible)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes in-process analytical checks to confirm reaction success before proceeding to the next step.

Protocol A: Asymmetric Alkylation using the Schöllkopf Auxiliary

Target: Enantiopure α-alkylated amino acid ethyl ester.

  • Enolate Formation: Dissolve 3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the solution strictly to -78 °C.

    • Causality: Strict temperature control prevents premature ring-opening of the bis-lactim ether.

  • Deprotonation: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes.

    • Self-Validation Step: Quench a 50 µL aliquot with D₂O. Analyze via ¹H NMR; the complete disappearance of the α-proton signal confirms quantitative enolate formation.

  • Alkylation: Slowly add the alkyl halide (1.2 eq) to maintain the low temperature, maximizing facial selectivity[6]. Stir for 2 hours, then slowly warm to room temperature.

  • Acidic Cleavage: Concentrate the mixture, redissolve in THF/H₂O, and add 0.5 N TFA (2.0 eq). Stir at room temperature for 12 hours.

    • Causality: Mild acid selectively hydrolyzes the bis-lactim ether into two distinct amino acid ethyl esters without racemizing the newly formed stereocenter[6].

    • Self-Validation Step: Use a Ninhydrin stain on TLC to confirm the presence of primary amines (product and auxiliary).

Protocol B: Asymmetric Alkylation using Evans Oxazolidinone

Target: Enantiopure α-alkyl carboxylic acid.

  • Enolate Formation: Dissolve the N-acylated Evans oxazolidinone in anhydrous THF at -78 °C under argon.

  • Deprotonation: Add NaHMDS (1.1 eq) dropwise.

    • Causality: NaHMDS is often selected over LDA to form a tighter sodium-chelated Z-enolate, which enhances the facial bias against the auxiliary's bulky group[4].

  • Alkylation: Add the electrophile (e.g., allyl iodide) and stir at -78 °C for 3 hours. Quench with saturated NH₄Cl.

  • Basic Cleavage: Dissolve the purified alkylated adduct in THF/H₂O (3:1) at 0 °C. Add H₂O₂ (30%, 4.0 eq) followed by LiOH (2.0 eq).

    • Causality: This specific reagent combination exploits the α-effect of the hydroperoxide anion[7]. The highly nucleophilic hydroperoxide selectively attacks the more electrophilic exocyclic amide carbonyl, preventing endocyclic cleavage that would destroy the valuable oxazolidinone auxiliary[7].

    • Self-Validation Step: Post-cleavage, analyze the crude carboxylic acid via chiral HPLC. A single major peak (>95% ee) validates the stereochemical integrity of the enolate alkylation step.

ExperimentalWorkflow Prep 1. Preparation (Dry THF, -78°C) Enolate 2. Enolate Formation (Kinetic Control) Prep->Enolate Reaction 3. Electrophile Addition Enolate->Reaction Validation1 In-Process Check (D2O Quench/NMR) Reaction->Validation1 Cleavage 4. Auxiliary Cleavage Validation1->Cleavage Purification 5. Chromatography & Recovery Cleavage->Purification Validation2 Final QA (Chiral HPLC) Purification->Validation2

Self-validating experimental workflow for asymmetric synthesis.

Strategic Selection in Drug Development

When designing a synthetic route for a novel API, the choice between these auxiliaries dictates the downstream processing:

  • Choose the Schöllkopf Auxiliary when synthesizing complex, non-proteinogenic α-amino acids or quaternary α-alkylserines[8]. It is unmatched for generating peptidomimetics where the amino acid core is the final product.

  • Choose the Evans Oxazolidinone for broad-spectrum asymmetric synthesis, particularly in polyketide synthesis, macrolide antibiotics, or when generating chiral aliphatic chains[3]. The ability to recover the auxiliary intact via non-destructive cleavage makes it highly favorable for scale-up operations[7].

References

  • Wikipedia: Schöllkopf method. Available at: [Link]

  • ResearchGate: Novel Applications of the Schöllkopf Chiral Auxiliary. Available at:[Link]

  • ACS Publications: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at:[Link]

  • University of Windsor: Evans Enolate Alkylation and Hydrolysis. Available at:[Link]

  • Wikipedia: Chiral auxiliary. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiopurity of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine Products

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric purity is a cornerstone of quality control and regulatory complianc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. The subject of this guide, 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine, a substituted dihydropyrazine, represents a class of N-heterocyclic compounds with significant potential in medicinal chemistry.[1] The stereochemistry of such molecules can profoundly influence their pharmacological and toxicological profiles.[2] Therefore, robust and reliable analytical methods for quantifying enantiomeric excess (ee) are not just a necessity, but a critical component of the development pipeline.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry-standard technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3][4][5] This guide provides a comparative analysis of various chiral HPLC methods applicable to the enantiomeric separation of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine and related products. We will delve into the rationale behind method selection, present comparative experimental data, and provide detailed protocols to empower you to develop and validate effective enantiopurity assays in your own laboratory.

The Lynchpin of Enantioseparation: The Chiral Stationary Phase

The success of any chiral HPLC separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP).[3][4] These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different energies, leading to differential retention times and, consequently, separation.[6][7] For N-heterocyclic compounds such as our target molecule, several classes of CSPs have demonstrated broad utility.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile chiral selectors in HPLC.[3][8][9] Their chiral recognition ability stems from a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves and cavities within the polysaccharide structure.[8][9]

Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation

Cyclodextrin-based CSPs are another powerful tool for chiral separations, especially for molecules containing aromatic rings and heterocyclic systems.[8][10] The primary mechanism of separation involves the formation of inclusion complexes where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin.[11] Chiral recognition is enhanced by interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin cavity.[11]

Pirkle-Type (Brush-Type) CSPs: Rational Design for Specific Interactions

Pirkle-type, or brush-type, CSPs are based on smaller chiral molecules covalently bonded to the silica surface.[12] These phases often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They can be highly effective for specific classes of compounds and offer the advantage of being very robust.[12]

Comparative Performance of Chiral HPLC Methods

The choice of both the CSP and the mobile phase is critical for achieving optimal separation.[7][13] The following tables summarize the performance of different chiral HPLC methods applicable to the enantioseparation of substituted pyrazine derivatives, providing a valuable starting point for method development.

Table 1: Comparison of Chiral Stationary Phases and Mobile Phase Modes

Chiral Stationary Phase (CSP)Common Trade NamesMobile Phase ModeTypical Mobile Phase CompositionAdvantagesPotential Limitations
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® AD-H, Lux® Amylose-2Normal Phase (NP)n-Hexane/Isopropanol (IPA)Broad applicability, excellent resolution for many racemates.[14][15]Longer analysis times in some cases.
Polar Organic (PO)Acetonitrile or MethanolFaster analysis times, sharp peaks.[9][15]May have lower selectivity for some compounds.
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel® OD-H, Lux® Cellulose-2Normal Phase (NP)n-Hexane/EthanolComplementary selectivity to amylose phases.[7][16]Mobile phase compatibility can be a concern for coated phases.
Reversed Phase (RP)Acetonitrile/Water or Methanol/WaterSuitable for more polar analytes.Generally lower efficiency than normal phase.
Derivatized β-Cyclodextrin Astec CYCLOBOND™, ChiraDex®Reversed Phase (RP)Methanol/Aqueous BufferGood for compounds that can form inclusion complexes.[10][11][17]May not be suitable for all structures.
Polar Organic (PO)Acetonitrile/MethanolMS-compatible mobile phases.[13]
(R,R)-Whelk-O 1 Whelk-O® 1Normal Phase (NP)n-Hexane/IPA/Acetic AcidBroad versatility, compatible with a wide range of mobile phases.[12]

Table 2: Representative Experimental Data for Chiral Separation of Heterocyclic Compounds

CSPAnalyte TypeMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Chiralpak® AD-HGlycidyl tosylate enantiomersn-Hexane/Ethanol (70/30, v/v)1.2≥2.0-[14][15]
Chiralpak® AD-HGlycidyl tosylate enantiomersMethanol0.8≥2.0-[14][15]
Lux® Cellulose-2Pyrazoline derivativesPolar Organic Modes-up to 18-[9]
Lux® Amylose-2Pyrazoline derivativesNormal Phase-up to 30-[9]
Acetylated β-CyclodextrinSubstituted quinuclidinyl-pyrazines----[11][17]

Note: '-' indicates data not explicitly provided in the cited sources.

Experimental Protocols

A systematic approach to method development is crucial for achieving optimal separation.[3] The following protocols outline a general workflow for the chiral HPLC analysis of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine products.

General Workflow for Chiral HPLC Analysis

G cluster_0 Method Development & Analysis Workflow prep Sample Preparation screen Column & Mobile Phase Screening prep->screen Inject sample optimize Method Optimization screen->optimize Select best conditions validate Method Validation optimize->validate Fine-tune parameters analysis Routine Analysis & ee Calculation validate->analysis Implement validated method

Caption: A generalized workflow for chiral HPLC method development and analysis.

Detailed Methodologies

1. Sample Preparation:

  • Dissolution: Accurately weigh and dissolve the 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine product in a suitable solvent to a final concentration of approximately 1 mg/mL.[3] The mobile phase is often a good initial choice for the sample solvent to avoid peak distortion.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

2. Initial Screening Protocol:

  • Objective: To identify a suitable CSP and mobile phase that provides at least partial separation of the enantiomers.

  • Columns: Screen a set of complementary CSPs, such as one amylose-based (e.g., Chiralpak® AD-H) and one cellulose-based (e.g., Chiralcel® OD-H) column.

  • Mobile Phases:

    • Normal Phase: Start with a generic mobile phase of n-Hexane/Isopropanol (90:10, v/v).[7] For basic compounds like dihydropyrazines, the addition of a small amount of an amine modifier (e.g., 0.1% Diethylamine) to the mobile phase can improve peak shape and resolution.[7]

    • Polar Organic Mode: Test with 100% Methanol or 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 230 nm or 254 nm).[3]

3. Method Optimization Protocol:

  • Objective: To achieve baseline resolution (Rs ≥ 1.5) with a reasonable analysis time.

  • Mobile Phase Composition: Adjust the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the normal phase mobile phase. Increasing the alcohol content generally decreases retention time but may also impact resolution.[3]

  • Flow Rate: Optimize the flow rate to balance analysis time and resolution. Lower flow rates can sometimes improve separation.

  • Temperature: Varying the column temperature can influence selectivity and is a valuable parameter for optimization.

4. Enantiomeric Excess (ee) Calculation:

  • Peak Integration: Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculation: The enantiomeric excess (ee) is calculated using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[4]

Mechanistic Insights into Chiral Recognition

The selection of a CSP should not be a black-box approach. Understanding the potential mechanisms of chiral recognition can guide more rational method development.

G cluster_1 Chiral Recognition Mechanisms Analyte Analyte Enantiomers (R) & (S) Complex Transient Diastereomeric Complexes (R)-CSP & (S)-CSP Analyte->Complex Interaction with CSP Chiral Stationary Phase e.g., Polysaccharide CSP->Complex Interactions Key Interactions - Hydrogen Bonding - π-π Stacking - Dipole-Dipole - Steric Hindrance Complex->Interactions Separation Differential Retention Baseline Separation Complex->Separation Different Stabilities

Caption: Key interactions driving chiral recognition on a stationary phase.

For a molecule like 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine, the nitrogen atoms in the dihydropyrazine ring and the oxygen atoms in the ethoxy groups can act as hydrogen bond acceptors. The aromatic character of the ring can participate in π-π interactions with suitable CSPs. The bulky propan-2-yl group will play a significant role in steric interactions. A polysaccharide-based CSP is likely to be a good starting point as it can offer a combination of these interaction modes.

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimal method is developed, it must be validated to ensure its suitability for its intended purpose.[16][18][19] Key validation parameters include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.

  • Linearity: The linear relationship between the concentration of the minor enantiomer and its peak area.[14][20]

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known amounts of the minor enantiomer.[16][20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[14][20] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively.[18][19]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[18]

Conclusion

The determination of enantiopurity for chiral molecules like 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine is a critical analytical task in pharmaceutical research and development. A systematic approach to chiral HPLC method development, starting with the informed selection of a chiral stationary phase and mobile phase, followed by rigorous optimization and validation, is paramount. Polysaccharide-based CSPs, operated in either normal or polar organic modes, represent a highly versatile and effective starting point for the separation of such N-heterocyclic compounds. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently develop and implement robust chiral HPLC methods, ensuring the quality and stereochemical integrity of their synthesized products.

References

  • Wait, A. D., & Rathbone, D. L. (1993). ENANTIOMERIC SEPARATION OF BY HPLC USING AN ACETYLATED SUBSTITUTED QUINUCLIDINYL-PYRAZINES p-CYCLODEXTRIN CHIRAL STATIONARY PHASE.
  • Wait, A. D., & Rathbone, D. L. (1993). Enantiomeric Separation of Substituted Quinuclidinyl-Pyrazines by HPLC Using an Acetylated β-Cyclodextrin Chiral Stationary Phase.
  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64.
  • Ahuja, S. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Morante-Zarcero, S., & Sierra, I. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes.
  • ResearchGate. (2025, August 6). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules (Basel, Switzerland), 26(1), 214.
  • Ribeiro, A. R., & Tiritan, M. E. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules (Basel, Switzerland), 24(5), 866.
  • Regis Technologies, Inc. (n.d.). Chiral Stationary Phases. Retrieved from [Link]

  • Li, Z., & Toste, F. D. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(5), 1436-1442.
  • Uddin, M. N., & Islam, M. R. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(2), 167-174.
  • Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(14), 9576-9586.
  • Reddy, P. R., & Kumar, Y. R. (2015).
  • Li, Z., & Toste, F. D. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(5), 1436-1442.
  • Chiral Technologies, Inc. (n.d.). Application Notes: Chiral. LCGC International. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2007). Chiral separation techniques: a practical approach. John Wiley & Sons.
  • SIELC Technologies. (2025, October 7). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules (Basel, Switzerland), 21(10), 1326.
  • Kumar, S. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 1-13.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

Sources

Validation

Spectroscopic validation of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine alkylation stereochemistry

Spectroscopic Validation of Alkylation Stereochemistry in Schöllkopf Bis-Lactim Ether Synthesis: A Comparative Guide The asymmetric synthesis of unnatural α -amino acids is a critical operation in peptidomimetic design a...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Alkylation Stereochemistry in Schöllkopf Bis-Lactim Ether Synthesis: A Comparative Guide

The asymmetric synthesis of unnatural α -amino acids is a critical operation in peptidomimetic design and drug development. Among the most reliable stoichiometric methods is the Schöllkopf bis-lactim ether synthesis, which utilizes the chiral auxiliary 3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine (derived from valine). While the synthetic utility of this method is universally recognized, the rigorous spectroscopic validation of the resulting alkylation stereochemistry remains a bottleneck for many researchers.

As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic understanding of the Schöllkopf alkylation, a self-validating protocol for its spectroscopic assignment, and an objective comparison against modern alternative methodologies.

Mechanistic Causality of Stereocontrol

The predictive power of the Schöllkopf auxiliary is entirely dependent on its rigid cyclic scaffold. When the bis-lactim ether is treated with a strong, non-nucleophilic base (such as n-BuLi) at cryogenic temperatures (-78 °C), it forms a nearly planar lithium aza-enolate[1].

The causality of the stereocontrol is purely steric: the bulky propan-2-yl (isopropyl) group at the C-2 position effectively blocks one face of the enolate ring. Consequently, the incoming electrophile (e.g., an alkyl halide) is forced to attack from the opposite, less-hindered face. This facial bias yields the trans-diastereomer with exceptional selectivity (typically >95% de).

Mechanism A Schöllkopf Auxiliary (3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine) B n-BuLi, -78°C Lithium Aza-enolate Formation A->B C Steric Shielding Isopropyl group blocks Re/Si face B->C D Electrophilic Attack (R-X) Anti to Isopropyl group C->D E Alkylated Bis-lactim Ether (trans-diastereomer, >95% de) D->E

Fig 1: Mechanistic pathway of Schöllkopf auxiliary alkylation and stereochemical induction.

Spectroscopic Validation: A Self-Validating System

To ensure scientific integrity, the stereochemical outcome must be validated prior to the cleavage of the auxiliary. The 2,5-dihydropyrazine ring provides an ideal, rigid framework for NMR-based spatial analysis.

The NOESY/ROESY Rationale: In the major trans-alkylated product, the C-2 isopropyl group and the newly introduced C-5 alkyl group reside on opposite faces of the ring. Consequently, the remaining proton at C-2 and the remaining proton at C-5 are also trans to one another. Because the Nuclear Overhauser Effect (NOE) requires spatial proximity (< 5 Å), the trans relationship between the C-2 and C-5 protons results in the absence of a strong NOE cross-peak. Conversely, the C-5 proton and the C-2 isopropyl group are cis to each other; therefore, a strong NOE cross-peak between the C-5 proton and the isopropyl methine/methyl protons will be observed. This specific NOE signature is the definitive proof of successful trans-alkylation.

Workflow S1 1. Asymmetric Alkylation (Isolate Bis-lactim Ether) S2 2. NMR Spectroscopy (1H, 13C, 2D-NOESY) S1->S2 S3 3. Stereochemical Assignment (Confirm trans C2-H / C5-H) S2->S3 S4 4. Mild Acidic Hydrolysis (0.5 N HCl, RT to 50°C) S3->S4 S5 5. Chiral Chromatography (HPLC/GC for % ee) S4->S5

Fig 2: End-to-end workflow for the synthesis and spectroscopic validation of alpha-amino acids.

Comparative Analysis: Schöllkopf vs. Alternatives

How does the Schöllkopf method compare to other field-proven asymmetric alkylation techniques?

  • Myers Pseudoephedrine/Pseudoephenamine Alkylation: This method utilizes inexpensive pseudoephedrine (or pseudoephenamine) to form an amide enolate[2],[3]. Its primary advantage is that the alkylated amide intermediates are highly crystalline, allowing for unambiguous stereochemical validation via X-ray crystallography rather than relying solely on NMR. However, cleaving the auxiliary requires harsh acidic/basic conditions or strong reducing agents (like LAB).

  • Maruoka Phase-Transfer Catalysis (PTC): This is a modern catalytic approach utilizing structurally rigid, chiral C2​ -symmetric spiro ammonium salts to directly alkylate glycine Schiff bases[4]. While highly efficient and scalable, it lacks a covalently bound chiral auxiliary. This means intermediate NMR validation is impossible; the system relies entirely on post-reaction chiral chromatography to determine the enantiomeric excess.

Table 1: Objective Performance Comparison of Asymmetric Alkylation Methods

MethodologyChiral Source / AuxiliaryStereocontrol MechanismTypical de / eePrimary Validation TechniqueCleavage / Hydrolysis Conditions
Schöllkopf Bis-Lactim D- or L-Valine derivedSteric shielding by C-2 isopropyl group>95% de2D-NOESY (Intermediate)Mild Acid (0.25 - 0.5 N HCl)
Myers Alkylation Pseudoephedrine / PseudoephenamineAmide enolate facial bias via Li-alkoxide>95% deX-ray CrystallographyStrong Acid/Base or LAB reduction
Maruoka PTC C2​ -Symmetric Spiro Ammonium SaltsChiral ion-pairing phase-transfer>98% eeChiral HPLC (Final Product)N/A (Direct Synthesis)

Experimental Methodologies

The following protocols form a self-validating loop, ensuring that stereochemical integrity is maintained and verified at every stage of the workflow.

Protocol A: Asymmetric Alkylation of the Schöllkopf Auxiliary

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine (1.0 equiv) in anhydrous THF (0.2 M).

  • Enolization: Cool the solution to -78 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Causality: Strict adherence to -78 °C is required to prevent the kinetic aza-enolate from undergoing unwanted ring-opening or auto-condensation[1]. Stir for 30 minutes.

  • Alkylation: Add the electrophile (alkyl halide, 1.2 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quench: Quench with saturated aqueous NH4​Cl to prevent base-catalyzed epimerization of the newly formed stereocenter. Extract with diethyl ether, dry over MgSO4​ , and concentrate.

Protocol B: NMR Validation Setup (The Internal Check)

  • Sample Prep: Dissolve the crude alkylated bis-lactim ether in CDCl3​ .

  • 1H NMR Integration: Self-Validation Step: Locate the C-5 proton signals. The trans-isomer and cis-isomer will have distinct chemical shifts. Integrate these peaks to calculate the crude diastereomeric excess (de). Do not proceed to hydrolysis if de < 90%.

  • 2D-NOESY: Run a 2D-NOESY experiment with a mixing time of 300–500 ms. Verify the absence of a cross-peak between the C-2 proton and C-5 proton, and the presence of a cross-peak between the C-5 proton and the C-2 isopropyl protons.

Protocol C: Hydrolysis to the α -Amino Acid

  • Cleavage: Suspend the validated bis-lactim ether in 0.5 N HCl (aqueous) and stir at room temperature for 12–24 hours. Causality: Mild acidic conditions are specifically chosen because they selectively hydrolyze the imino ethers without causing epimerization at the delicate α -carbon.

  • Isolation: Wash the aqueous layer with diethyl ether to remove the cleaved valine ester. Lyophilize the aqueous layer to yield the enantiomerically pure α -amino acid hydrochloride salt.

  • Final Verification: Derivatize the amino acid (e.g., as a trifluoroacetyl isopropyl ester) and analyze via GC-MS using a Chirasil-Val capillary column to confirm the final ee matches the intermediate de[5].

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society. URL:[Link][2]

  • Myers, A. G., et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." NIH / Angewandte Chemie. URL:[Link][3]

  • Maruoka, K., et al. "Catalytic asymmetric synthesis of α-amino acid derivatives and peptides using chiral phase-transfer catalysts." J-Stage / Proceedings of the Japan Academy. URL:[Link][4]

  • Cook, J. M., et al. "Efficient Asymmetric Synthesis of Biologically Important Tryptophan Analogues via a Palladium-Mediated Heteroannulation Reaction." Journal of Organic Chemistry. URL:[Link][1]

  • Gustafson, K. R., et al. "Complete Stereochemistry of Neamphamide A and Absolute Configuration of the β-Methoxytyrosine Residue in Papuamide B." Journal of Organic Chemistry. URL:[Link][5]

Sources

Comparative

Yield comparison of unnatural amino acid synthesis using 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine

Title: Yield and Efficacy Comparison: Asymmetric Synthesis of Unnatural Amino Acids Using the Schöllkopf Chiral Auxiliary vs. Phase-Transfer Alternatives Introduction The incorporation of unnatural amino acids (UAAs) int...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Yield and Efficacy Comparison: Asymmetric Synthesis of Unnatural Amino Acids Using the Schöllkopf Chiral Auxiliary vs. Phase-Transfer Alternatives

Introduction

The incorporation of unnatural amino acids (UAAs) into peptidomimetics and small-molecule therapeutics is a cornerstone of modern drug development. These chiral building blocks confer enhanced proteolytic stability, rigidify peptide backbones, and unlock novel target interactions. The asymmetric synthesis of UAAs demands methodologies that deliver both high enantiomeric excess (ee) and robust chemical yields. Among the most reliable stoichiometric methods is the use of the Schöllkopf chiral auxiliary—specifically, 3,6-diethoxy-2-isopropyl-2,5-dihydropyrazine.

As a Senior Application Scientist, I have evaluated numerous synthetic routes for UAA generation. This guide provides an objective, data-backed comparison of the Schöllkopf reagent against leading catalytic alternatives, namely Maruoka chiral phase-transfer catalysts (PTC) and O'Donnell's Schiff base methodologies, to help you select the optimal protocol for your specific substrate and scale.

Mechanistic Causality & The Schöllkopf Advantage

The Schöllkopf auxiliary is derived from a cyclic dipeptide (diketopiperazine) of glycine and D- or L-valine, which is subsequently converted into a bis-lactim ether.

Causality of Stereocontrol: Treatment of the auxiliary with a strong base (e.g., n-BuLi) at cryogenic temperatures (-78 °C) generates a highly reactive, delocalized pyrazine anion. The bulky isopropyl group derived from the valine residue sterically shields one face of the nearly planar enolate. Consequently, electrophilic attack (e.g., via alkyl halides) occurs almost exclusively from the opposite, unhindered face (anti to the isopropyl group), yielding a trans-diastereomer. Mild acidic hydrolysis then selectively cleaves the heterocyclic ring, liberating the target UAA and the recoverable valine ester without racemization[1].

This self-validating mechanistic rigidity is why the Schöllkopf method consistently achieves >98% ee, even for sterically demanding side chains such as silicon- or germanium-containing bioisosteres [1].

Comparative Yield & Enantiomeric Excess Analysis

While the Schöllkopf auxiliary provides unparalleled stereocontrol, it requires stoichiometric amounts of the chiral inducer and strict cryogenic conditions. In contrast, Maruoka catalysts (structurally simplified chiral spiro quaternary ammonium salts) and O'Donnell's Schiff bases operate via phase-transfer catalysis (PTC), enabling asymmetric alkylation at milder temperatures (0 °C to -20 °C) [3, 4].

Table 1: Performance Comparison of Asymmetric UAA Synthesis Methods

MethodologyChiral SourceTypical Yield (%)Typical ee (%)Operational ConditionsKey Advantage
Schöllkopf Auxiliary Stoichiometric (Valine-derived)80–95%>98–99%-78 °C, strictly anhydrous, n-BuLiExceptional ee for complex/bulky electrophiles[1, 2].
Maruoka Catalyst Catalytic (Spiro ammonium salt)70–85%86–97%0 °C to -20 °C, biphasic (Org/Aq)Mild conditions, low catalyst loading (1 mol%) [3].
O'Donnell Schiff Base Catalytic (Cinchona alkaloid PTC)60–85%80–90%Room temp, solid-liquid PTCHighly scalable, inexpensive starting materials [5].

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Asymmetric Alkylation via Schöllkopf Chiral Auxiliary

This protocol describes the synthesis of a generic UAA via 3,6-diethoxy-2-isopropyl-2,5-dihydropyrazine.

  • Lithiation (Enolate Formation): Dissolve the Schöllkopf reagent (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C. Slowly add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise. Causality: The slight excess of base ensures complete deprotonation, while the cryogenic temperature prevents side reactions and stabilizes the highly reactive pyrazine anion. Stir for 30 minutes.

  • Electrophilic Addition: Add the alkyl halide (1.1 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quenching and Extraction: Quench with saturated aqueous NH₄Cl to neutralize the unreacted enolate. Extract with diethyl ether, dry over MgSO₄, and concentrate.

  • Hydrolysis: Dissolve the crude alkylated intermediate in a mixture of THF and 0.25 N HCl (or up to 2 N HCl depending on substrate stability) [2]. Stir at room temperature for 12–24 hours. Causality: These specific mild acidic conditions selectively hydrolyze the bis-lactim ether without cleaving standard protecting groups or causing racemization of the newly formed stereocenter.

  • Isolation: Separate the target UAA from the valine auxiliary via ion-exchange chromatography or selective crystallization.

Protocol 2: Asymmetric Alkylation via Maruoka Catalyst (Comparison)
  • Biphasic Setup: Dissolve the N-(arylmethylene)glycine ethyl ester (Schiff base) (1.0 equiv) and the alkyl halide (1.2 equiv) in toluene.

  • Catalyst Addition: Add the (S)-Simplified Maruoka Catalyst (1 mol%) [3].

  • Phase-Transfer Alkylation: Cool the mixture to 0 °C. Add 50% aqueous KOH vigorously. Causality: The Maruoka catalyst facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the Schiff base, forming a tightly bound chiral ion pair that dictates the facial selectivity of the alkylation [4]. Stir for 6 hours.

  • Hydrolysis: Separate the organic layer, treat with 1 N HCl at room temperature to hydrolyze the imine, and isolate the UAA.

Workflow Visualizations

Schollkopf_Workflow Start Schöllkopf Reagent (3,6-Diethoxy-2-isopropyl...) Lithiation Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Alkylation Stereoselective Alkylation (R-X, -78°C to RT) Lithiation->Alkylation Hydrolysis Mild Acidic Hydrolysis (0.25N HCl, RT) Alkylation->Hydrolysis Product Unnatural Amino Acid (>98% ee) + Valine Ester Hydrolysis->Product

Step-by-step asymmetric synthesis workflow using the Schöllkopf chiral auxiliary.

Maruoka_Workflow Start Glycine Schiff Base (O'Donnell type) Biphasic Biphasic System (Toluene / 50% aq. KOH) Start->Biphasic Catalysis Phase-Transfer Catalysis (1 mol% Maruoka Catalyst, 0°C) Biphasic->Catalysis Alkylation Enantioselective Alkylation (R-X) Catalysis->Alkylation Hydrolysis Imine Hydrolysis (1N HCl) Alkylation->Hydrolysis Product Unnatural Amino Acid (86-97% ee) Hydrolysis->Product

Phase-transfer catalytic workflow for UAA synthesis utilizing Maruoka catalysts.

Strategic Recommendations

For researchers prioritizing absolute stereochemical purity (>98% ee) and working with highly complex, sterically hindered, or electronic-deficient electrophiles (e.g., silicon/germanium analogs[1] or complex indole derivatives [2]), the Schöllkopf auxiliary remains the gold standard . Its stoichiometric nature is offset by the near-perfect diastereoselectivity dictated by the rigid pyrazine framework.

Conversely, for process chemistry and large-scale industrial manufacturing where cryogenic temperatures and stoichiometric chiral auxiliaries are cost-prohibitive, Maruoka catalysts or O'Donnell Schiff base methodologies are superior . They offer highly respectable yields and enantioselectivities under mild, scalable biphasic conditions [3, 5].

References

  • Syntheses and Properties of Silicon- and Germanium-Containing α-Amino Acids and Peptides: A Study on C/Si/Ge Bioisosterism | Organometallics - ACS Publications. acs.org.[Link]

  • Stereospecific Approach to the Synthesis of Ring-A Oxygenated Sarpagine Indole Alkaloids. Total Synthesis of the Dimeric Indole Alkaloid P-(+)-Dispegatrine and Six Other Monomeric Indole Alkaloids - PMC. nih.gov.[Link]

  • Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters | Organic Letters - ACS Publications. acs.org.[Link]

  • The Building Block Approach to Unusual α-Amino Acid Derivatives and Peptides | Accounts of Chemical Research - ACS Publications. acs.org.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine. As researchers and drug development professionals, our commitment to safet...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just a protocol, but the scientific and regulatory reasoning behind these essential procedures, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Key Characteristics:

PropertyValue/InformationSource
Molecular Formula C₈H₁₄N₂O₂[1]
Molecular Weight 170.21 g/mol [1]
Appearance Likely a liquid or oil, potentially colorless to pale yellow.[2][3]
Toxicity The toxicological properties have not been fully investigated[4]. However, pyrazine derivatives are generally metabolized and efficiently excreted[5][6]. May cause eye, skin, and respiratory tract irritation upon contact[4].
Environmental Fate Expected to have a low potential for bioconcentration and soil adsorption, with a relatively short biodegradation half-life[7]. However, improper disposal can still lead to environmental contamination[8].
Reactivity Avoid contact with strong oxidizing agents and strong acids[3][9].

Given the potential for irritation and the lack of comprehensive toxicological data, 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine must be treated as a hazardous substance. The primary disposal concern is its classification as a non-halogenated organic chemical waste.

Regulatory Framework: The Legal Imperative

All laboratory waste disposal is governed by stringent regulations to prevent harm to human health and the environment. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8]

Key RCRA requirements for laboratories include:

  • Prohibition of Disposal: Hazardous chemicals cannot be disposed of in the regular trash or down the sewer system.[8]

  • Waste Determination: Generators are required to determine if their waste is hazardous.

  • Proper Management: Waste must be accumulated at or near the point of generation, in properly labeled, compatible containers.[8][10]

  • Documentation and Reporting: Strict records must be kept of waste generation and disposal.[8]

Academic and certain research laboratories may operate under Subpart K of the RCRA regulations, which provides alternative, more flexible standards better suited to the laboratory environment, such as allowing up to twelve months for waste removal from the lab.[11][12] It is crucial to be familiar with your institution's specific hazardous waste management plan, which will incorporate these federal, state, and local regulations.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection by trained professionals.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. The causality here is direct: to prevent exposure through inhalation, ingestion, or skin/eye contact.

  • Eye Protection: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling outside of a fume hood or if there is a risk of aerosolization, use a respirator that meets OSHA 29 CFR 1910.134 or European Standard EN 149 requirements.[4]

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.[10][13]

  • Categorize the Waste: 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine is a non-halogenated organic liquid . It must be collected in a waste stream designated for this category.

  • Select the Correct Container:

    • Use a container that is chemically compatible with the waste. Glass bottles are common for liquid organic waste.[8][10]

    • The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw cap.[8]

    • Never use a food or beverage container for chemical waste.

  • Incompatible Wastes: Crucially, do not mix this waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Strong acids or bases.[10]

    • Aqueous waste.

    • Reactive wastes (e.g., cyanides, azides).[10]

Step 3: Waste Accumulation and Labeling

Waste should be accumulated at or near the point of generation, under the control of laboratory personnel.[8]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine" and any other components in the waste stream.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., irritant, environmental hazard).[10]

    • The date of accumulation.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a well-ventilated area, such as a satellite accumulation area within the lab or a designated fume hood.[8]

    • Use a secondary containment system (e.g., a plastic tub) to catch any potential leaks.[8]

Step 4: Disposal of Contaminated Solids

Any solid materials that come into contact with 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine are also considered hazardous waste.

  • Examples: Contaminated gloves, pipette tips, paper towels, and empty stock bottles.

  • Procedure:

    • Collect these items in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.

    • The label should read "Solid Waste Contaminated with 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine".

    • Do not dispose of these items in the regular or biohazardous trash.

Step 5: Arranging for Final Disposal

Once your waste container is full or has reached the institutional time limit for accumulation, arrange for its removal.

  • Contact: Follow your institution's protocol to contact the Environmental Health & Safety (EHS) department or the designated hazardous waste contractor.

  • Hand-off: Trained professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which is typically accomplished through high-temperature incineration.

Emergency Procedures: Spills and Decontamination

Minor Spills (within a fume hood):
  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or material like vermiculite.

  • Place the used absorbent material into a sealed bag or container. Label it as solid waste contaminated with the chemical.

  • Wipe the area with a cloth dampened with soapy water.[14][15]

  • Place the cleaning materials in the solid hazardous waste container.

Decontamination:
  • Glassware and Equipment: Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected and disposed of as hazardous liquid waste. The final rinse, if local regulations permit, may be disposed of differently after confirming decontamination.

  • Surfaces: Decontaminate work surfaces by wiping them down with soapy water.[14][15] All cleaning materials used must be disposed of as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Accumulation & Final Disposal start Waste Generated: 3,6-Diethoxy-2-propan-2-yl- 2,5-dihydropyrazine liquid Liquid Waste (Pure compound or in non-halogenated solvent) start->liquid Is it liquid? solid Solid Waste (Contaminated gloves, wipes, pipette tips, empty bottles) start->solid Is it solid? liquid_container Collect in compatible, leak-proof container. Label: 'Hazardous Waste - Non-Halogenated Organic Liquid' liquid->liquid_container ppe Used PPE (Gloves, etc.) solid->ppe solid_container Collect in sealed bag or designated solid waste bin. Label: 'Hazardous Waste - Contaminated Solids' solid->solid_container ppe->solid_container storage Store in designated Satellite Accumulation Area (Secondary Containment) liquid_container->storage solid_container->storage pickup Contact EHS for Pickup storage->pickup disposal Transport to Licensed Disposal Facility (Incineration) pickup->disposal

Caption: Decision workflow for disposal of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society (ACS). Regulation of Laboratory Waste.
  • Labor Security. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • PubChem. 3,6-Diethoxy-2,5-dihydropyrazine. National Center for Biotechnology Information.
  • Derthon Optoelectronic Materials Science Technology Co Ltd. Material Safety Data Sheet.
  • FEEDAP Panel, EFSA. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. PMC.
  • DERYPOL, S.A. Safety Data Sheet DER K39PF.
  • World Health Organization (WHO). Emergency wet decontamination using the 'rinse - wipe - rinse' technique.
  • Chemdor Chemicals. (2026, March 11). 2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine Safety Data Sheet (SDS).
  • Sigma-Aldrich. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.
  • Adams, T. B., et al. (2004). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology.
  • National Institute for Occupational Safety and Health (NIOSH). (2000). Guide for the Selection of Chemical and Biological Decontamination Equipment for Emergency First Responders.
  • Sinochem Nanjing Corporation. (R)-2,5-Dihydro-3,6-Dimethoxy-2-Isopropylpyrazine.
  • U.S. Environmental Protection Agency (EPA). 2,2-Diethoxytetrahydrofuran Env. Fate/Transport. CompTox Chemicals Dashboard.

Sources

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